1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
Overview
Description
1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are open-chain flavonoids where two aromatic rings are joined by a three-carbon chain. This compound is characterized by the presence of a methoxy group on the phenyl ring and two methylsulfanyl groups on the propenone chain. Chalcones are known for their wide range of pharmacological properties, including antibacterial, antifungal, antitumor, and anti-inflammatory activities .
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-methoxybenzaldehyde and 3,3-bis(methylsulfanyl)acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The methylsulfanyl groups can be substituted with other nucleophiles such as halides or amines under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound is believed to induce apoptosis in cancer cells by modulating signaling pathways such as the STAT3 pathway .
Comparison with Similar Compounds
Similar compounds to 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one include:
1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one: This compound has a similar structure but with a methyl group instead of the methylsulfanyl groups.
(2E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: This compound has dichlorophenyl and methoxyphenyl groups, showing distinct antimicrobial and chemical properties.
The uniqueness of this compound lies in its dual methylsulfanyl groups, which contribute to its specific chemical reactivity and biological activities .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2S2/c1-14-10-6-4-9(5-7-10)11(13)8-12(15-2)16-3/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUUGQMOOHOVHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=C(SC)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443483 | |
Record name | 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33868-76-7 | |
Record name | 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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